(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
Overview
Description
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Characterisation and Derivatographic studies : The compound has been part of studies focused on synthesizing and characterizing solid complexes with Co(II), Ni(II), and Cu(II), revealing its potential in creating various complexes with significant properties (Bala & Ahmad, 2012).
Chemical Reactions and Stability
- Oxidation Products of Fused 2-hetarylimidazole Derivatives : It has been involved in studies exploring the oxidation of specific derivatives, leading to the formation of various compounds and providing insights into the factors responsible for the stability of certain carboxylic acids (Aleksandrov et al., 2011).
Catalytic and Spectroscopic Applications
- Acetate Bridged Dinuclear Cu(II) Complexes : Studies have included its utilization in the creation of benzimidazole ligands and their copper(II) complexes, showcasing its relevance in spectroscopy, electrochemistry, and catalysis (Karaoğlu et al., 2016).
- Spectrophotometric Determination of Cobalt(II) : It's been used as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt (II), highlighting its importance in spectroscopy and chemical analysis (Syamasundar et al., 2006).
Synthesis and Molecular Engineering
- Microwave-Mediated Synthesis of Heterocycles : Its derivatives have been part of studies focusing on microwave-mediated synthesis, indicating its role in the efficient construction of novel heterocyclic compounds (Darweesh et al., 2016).
- Synthesis and Characterization of Novel 4-furyl Substituted Compounds : It's been utilized in the synthesis of novel compounds, showcasing its versatility in chemical synthesis and potential applications in various fields (Özel Güven, 2007).
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have a broad range of targets due to their versatile chemical structure. They are found in various drugs with different targets, such as antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Mode of Action
The mode of action of benzimidazole compounds can vary greatly depending on the specific compound and its target. For example, some benzimidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Benzimidazole compounds can affect a variety of biochemical pathways. For instance, some benzimidazole derivatives have been found to exhibit antitumor activity against the HeLa cancer cell line .
Pharmacokinetics
The ADME properties of benzimidazole compounds can vary. Generally, they are highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
The molecular and cellular effects of benzimidazole compounds can be diverse, ranging from antimicrobial to antitumor effects, depending on the specific compound and its target .
Action Environment
The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, such as pH and temperature. Specific details would depend on the particular compound .
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQCGZTZCRMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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